molecular formula C7H7ClN4 B3351861 6-Chloro-2,9-dimethyl-9H-purine CAS No. 40423-36-7

6-Chloro-2,9-dimethyl-9H-purine

Cat. No.: B3351861
CAS No.: 40423-36-7
M. Wt: 182.61 g/mol
InChI Key: SKTPMBONYIWPAC-UHFFFAOYSA-N
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Description

6-Chloro-2,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 . It is a white to yellow solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN4/c1-3-9-5-6 (8)10-4 (2)12-7 (5)11-3/h1-2H3, (H,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 182.61 .

Scientific Research Applications

Antiviral Research

6-Chloro-2,9-dimethyl-9H-purine and its derivatives have been extensively studied for their antiviral properties. For instance, 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, synthesized from 6-chloro-2-(trifluoromethyl)-9H-purine, exhibited significant antirhinovirus activity, particularly against rhinovirus serotype 1B (Kelley, Linn, & Selway, 1989). Another study reported the synthesis and testing of 9-benzyl-6-(dimethylamino)-9H-purines for antirhinovirus activity, where compounds with a 2-chloro substituent showed increased antiviral activity (Kelley, Linn, Krochmal, & Selway, 1988).

Tautomerism Studies

The compound has been utilized in studies focusing on tautomerism in purine derivatives. An investigation using low-temperature NMR spectroscopy on 6-chloropurine revealed distinct NMR signals for N7-H and N9-H tautomers, demonstrating the compound's utility in understanding purine chemistry (Sečkářová et al., 2004).

Anticonvulsant Research

Research into anticonvulsant agents has also involved this compound derivatives. Compounds containing a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine, prepared via alkylation of 6-chloropurine, showed potent anticonvulsant activity, representing a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean, & Soroko, 1988).

Studies in Organic Synthesis

The compound has been instrumental in organic synthesis research. For example, the reaction of 6-chloro-9H-(2-tetrahydropyranyl)purine with various reactants demonstrated its utility in synthesizing a range of ethyl diarylacetates and other compounds, revealing insights into reaction mechanisms and compound properties (Klemm, Johnstone, & Tran, 2009).

Antimycobacterial Activity

This compound derivatives have shown promise in antimycobacterial applications. A study synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them against Mycobacterium tuberculosis. Compounds with specific substituents showed high antimycobacterial activity and low toxicity, highlighting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Organic Chemistry Research

This compound is also used in broader organic chemistry research. Studies have investigated its reactions with various nucleophiles, providing insights into chemical properties and reaction pathways. For example, the synthesis and characterization of 6-arylpurines for antibacterial activity against Mycobacterium tuberculosis used 6-chloropurines as key intermediates, demonstrating the compound's versatility in organic synthesis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Properties

IUPAC Name

6-chloro-2,9-dimethylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTPMBONYIWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566993
Record name 6-Chloro-2,9-dimethyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40423-36-7
Record name 6-Chloro-2,9-dimethyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This was prepared in a manner similar to that described in Example 9 for 6-chloro-9-methylpurine, except that 5-amino-4-chloro-2-methyl-6-methylaminopyrimidine was used as the starting material and the reaction was carried out at 60° C. for 6 hrs. The title compound was obtained in 97% yield.
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Reaction Step One
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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